molecular formula C21H20ClNO4 B3555195 5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide

5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide

Cat. No. B3555195
M. Wt: 385.8 g/mol
InChI Key: GUKSIQAKULOIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide, also known as FC-99, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of furan-based compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by targeting various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target intracellular signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for research on this compound include:
1. Investigating the potential of this compound as an anti-cancer agent in various cancer types.
2. Studying the mechanism of action of this compound in more detail to identify its targets and signaling pathways.
3. Exploring the potential of this compound as an anti-inflammatory agent in various inflammatory diseases.
4. Developing novel formulations of this compound to improve its solubility and bioavailability.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy.
In conclusion, this compound is a promising small molecule that exhibits various pharmacological properties. Its potential therapeutic applications in cancer and inflammatory diseases make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and determine its efficacy and safety in humans.

Scientific Research Applications

5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-2-25-19-9-4-3-6-15(19)13-23-21(24)20-11-10-18(27-20)14-26-17-8-5-7-16(22)12-17/h3-12H,2,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKSIQAKULOIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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